Topotecan

Description

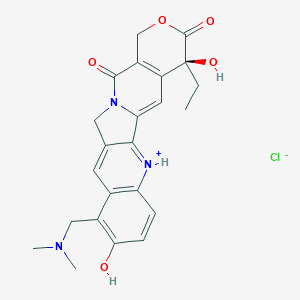

Structure

3D Structure

Properties

IUPAC Name |

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042685 | |

| Record name | Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.61e-01 g/L | |

| Record name | Topotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123948-87-8, 119413-54-6 | |

| Record name | Topotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123948-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topotecan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123948878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | topotecan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOPOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7YKX2N15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Topotecan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213-218 °C, 213 - 218 °C | |

| Record name | Topotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanism of Action of Topotecan Hydrochloride

Topoisomerase I Inhibition and DNA Interaction

The core of Topotecan's activity lies in its direct interaction with the topoisomerase I enzyme and DNA. nih.gov Unlike molecules that bind to the enzyme or DNA alone, This compound (B1662842) specifically targets the transient complex formed between them. aacrjournals.org

During its normal catalytic cycle, topoisomerase I cleaves one strand of the DNA, creating a transient covalent bond between a tyrosine residue in the enzyme and the 3'-phosphoryl end of the broken DNA strand. pnas.orgmdpi.com This intermediate is known as the cleavable complex. ncats.ioncats.io this compound exerts its effect by binding to this cleavable complex. patsnap.comncats.io The drug intercalates into the DNA at the site of the enzyme-induced nick, effectively acting as a molecular wedge. patsnap.compnas.org This action stabilizes the complex, creating a stable ternary structure composed of this compound, topoisomerase I, and DNA. patsnap.comaacrjournals.org By specifically binding to the enzyme-substrate complex, this compound functions as an uncompetitive inhibitor. drugbank.compnas.org

The formation of the stable ternary complex physically obstructs the subsequent step in the topoisomerase I catalytic cycle: the religation (resealing) of the cleaved DNA strand. drugbank.compatsnap.compnas.org this compound's intercalation displaces the downstream DNA, which prevents the 5'-hydroxyl end of the broken strand from re-attacking the phosphotyrosine bond to restore the DNA backbone. drugbank.compnas.org This inhibition of the religation step leads to the accumulation of persistent, protein-associated DNA single-strand breaks. patsnap.comaacrjournals.orgresearchgate.net While these single-strand breaks alone are not sufficient to be lethal to the cell, their persistence is a critical initiating event. patsnap.comaacrjournals.org

The cytotoxicity of this compound is ultimately caused by the conversion of these single-strand breaks into much more lethal double-strand breaks. patsnap.comresearchgate.net This conversion is a direct consequence of the ongoing DNA replication process. drugbank.comaacrjournals.org When a DNA replication fork, the machinery responsible for synthesizing new DNA, collides with the stabilized ternary complex, the single-strand break is converted into a double-strand break. drugbank.compatsnap.comaksci.com Mammalian cells have a limited capacity to repair such extensive DNA damage. drugbank.comncats.io The accumulation of these catastrophic double-strand breaks overwhelms the cell's repair mechanisms, triggering cellular signaling pathways that lead to cell cycle arrest and, ultimately, programmed cell death, or apoptosis. drugbank.compatsnap.comnih.gov

Cell Cycle Specificity of this compound Hydrochloride Activity

The cytotoxic action of this compound Hydrochloride is not uniform across the entire cell cycle. Its mechanism is intrinsically linked to the process of DNA replication, making its effects highly dependent on the cell's proliferative state.

The cytotoxic effects of this compound are predominantly exerted during the S-phase (synthesis phase) of the cell cycle. drugbank.comaksci.comncats.ioncats.io This specificity arises because the conversion of this compound-induced single-strand breaks into lethal double-strand breaks requires the collision with an active DNA replication fork, a hallmark of the S-phase. drugbank.comaacrjournals.orgnih.gov Consequently, cells actively synthesizing DNA are significantly more sensitive to the drug's effects than cells in the G1 or G2 phases of the cell cycle. nih.govresearchgate.net Research has shown that while this compound can induce cellular stress in all phases, it most effectively prevents mitosis in cells originating from the S-phase and G1-phase, with S-phase cells being the most sensitive. nih.govnih.gov

Downstream Cellular and Molecular Consequences of this compound Hydrochloride Activity

The induction of DNA double-strand breaks by this compound initiates a cascade of cellular responses aimed at managing the damage.

The accumulation of DNA damage activates the DNA Damage Response (DDR) signaling network. patsnap.com Key proteins in this network, such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), are activated and initiate a signaling cascade. patsnap.comtocris.com This response can lead to the phosphorylation of checkpoint kinases like Chk1, which in turn can cause the degradation of phosphatases such as Cdc25A, resulting in cell cycle arrest, particularly in the S and G2 phases. aacrjournals.org This arrest provides the cell with an opportunity to repair the DNA damage. patsnap.com

However, when the DNA damage is too extensive to be repaired, these same signaling pathways trigger apoptosis. patsnap.comaksci.com The process often involves the activation of caspases, a family of protease enzymes central to programmed cell death. aacrjournals.orgelsevier.es For instance, this compound treatment has been shown to lead to the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3, a hallmark of apoptosis. aacrjournals.orgelsevier.es

Furthermore, this compound's activity can influence other cellular pathways. It has been shown to down-regulate the PI3K-Akt survival signaling pathway, which normally protects cells from apoptosis, thereby contributing to its cytotoxic effects. aacrjournals.org It can also downregulate the expression of certain proteins, such as B-Myb and MycN in neuroblastoma cells, and inhibit hypoxia-inducible factor-1α (HIF-1α). tocris.comarvojournals.org

Data Tables

Table 1: Summary of Key Molecular Events in this compound Hydrochloride's Mechanism of Action

| Molecular Event | Description | Cellular Consequence |

| Ternary Complex Formation | This compound intercalates into the DNA-topoisomerase I complex, stabilizing it. patsnap.compnas.org | Inhibition of the enzyme's catalytic cycle. pnas.org |

| Prevention of DNA Religation | The stabilized complex prevents the resealing of the DNA strand cleaved by topoisomerase I. drugbank.compatsnap.com | Accumulation of persistent single-strand DNA breaks. patsnap.comresearchgate.net |

| Collision with Replication Fork | The advancing DNA replication machinery encounters the stalled ternary complex during S-phase. drugbank.comaksci.com | Conversion of single-strand breaks into lethal double-strand breaks. patsnap.comresearchgate.net |

| Induction of Apoptosis | The overwhelming level of irreparable DNA damage triggers programmed cell death pathways. drugbank.compatsnap.comaksci.com | Elimination of the damaged cancer cell. patsnap.com |

Impact on DNA Replication and Transcription

Topoisomerase I plays an essential role in both DNA replication and transcription by relieving the torsional strain that accumulates in the DNA double helix as it unwinds. patsnap.comdrugbank.com The enzyme achieves this by creating transient single-strand breaks in the DNA backbone, allowing the DNA to rotate freely before the break is resealed. patsnap.comdrugbank.com this compound hydrochloride disrupts this process by binding to the covalent complex formed between topoisomerase I and DNA. europa.eupatsnap.com This binding stabilizes the complex and prevents the re-ligation of the single-strand break. patsnap.comdrugbank.com

The persistence of these stabilized "cleavable complexes" has profound consequences for the cell. patsnap.com During DNA replication, the advancing replication fork collides with these complexes. europa.eudrugbank.com This collision converts the transient single-strand breaks into permanent and highly lethal double-strand DNA breaks. patsnap.comnih.govfrontiersin.org Similarly, during transcription, the stalled topoisomerase I complexes can interfere with the transcriptional machinery, leading to the production of truncated and non-functional RNA molecules. europa.euncats.io

Role in DNA Synthesis Interference

The primary cytotoxic effect of this compound hydrochloride is realized during the S-phase of the cell cycle, when DNA synthesis occurs. ncats.iodrugbank.com The formation of double-strand breaks as a result of replication fork collisions with the this compound-stabilized topoisomerase I-DNA complexes is a key event. drugbank.comnih.gov Mammalian cells have a limited capacity to repair these extensive double-strand breaks, leading to the activation of cell cycle arrest and, ultimately, programmed cell death (apoptosis). patsnap.comdrugbank.comnih.gov This interference with DNA synthesis is the cornerstone of this compound's anti-tumor activity. fda.gov

Mutagenic and Clastogenic Properties of this compound Hydrochloride

Consistent with its mechanism of action, which involves the induction of DNA damage, this compound is a potent mutagen and clastogen. fda.gov A clastogen is a substance that can cause breaks in chromosomes, leading to the gain, loss, or rearrangement of chromosomal segments.

In vitro studies: this compound has demonstrated mutagenic activity in L5178Y mouse lymphoma cells and clastogenic effects in cultured human lymphocytes, both with and without metabolic activation. fda.govrxlist.compfizer.com

In vivo studies: It has also been shown to be clastogenic in mouse bone marrow, causing an increase in micronucleated bone marrow cells. fda.govrxlist.compfizer.com However, this compound did not induce mutations in bacterial cells. rxlist.compfizer.com

These properties underscore the compound's ability to induce significant genetic damage, which is a primary driver of its cytotoxic effects against cancer cells.

Table 1: Summary of Genotoxicity Studies for this compound

| Test System | Result | Metabolic Activation |

|---|---|---|

| Mouse Lymphoma Cells (L5178Y) | Mutagenic | With and without |

| Cultured Human Lymphocytes | Clastogenic | With and without |

| Mouse Bone Marrow | Clastogenic | Not applicable (in vivo) |

| Bacterial Cells | Not mutagenic | Not applicable |

Involvement of Reactive Free Radicals and Oxidative Stress in Cell Death

While the primary mechanism of this compound-induced cell death is the formation of DNA double-strand breaks, emerging research suggests that the generation of reactive free radicals and the induction of oxidative stress may also play a significant role. frontiersin.orgnih.govresearchgate.net

Studies have indicated that this compound can be oxidized to a free radical intermediate. frontiersin.orgresearchgate.net This process can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. frontiersin.orgsemanticscholar.org The increase in oxidative stress can contribute to cell death through various mechanisms. frontiersin.orgsemanticscholar.org

Research has shown that in human breast cancer cells (MCF-7), this compound treatment led to:

A decrease in glutathione (B108866) levels, a key intracellular antioxidant. nih.govsemanticscholar.org

An increase in lipid peroxidation, a marker of oxidative damage to cell membranes. nih.gov

Differential expression of genes involved in sensing and responding to oxidative stress, such as 8-oxoguanine DNA glycosylase (OGG1), ferredoxin reductase (FDXR), and glutathione peroxidases (GPx). frontiersin.orgnih.gov

Lactone Ring Integrity and Pharmacological Activity

The chemical structure of this compound includes a lactone ring, which is essential for its pharmacological activity. europa.eueuropa.eu This lactone form is the active configuration that allows the drug to bind to the topoisomerase I-DNA complex. hemonc.orgfda.gov

The integrity of the lactone ring is pH-dependent. fda.govrxlist.com

At an acidic pH (≤ 4), the lactone ring is predominantly in its closed, active form. hemonc.orgfda.govrxlist.com

At physiological pH (around 7.4), the lactone ring undergoes reversible hydrolysis to an open, carboxylate form. europa.eufda.gov This open-ring form is biologically inactive. europa.eunih.gov

This pH-dependent equilibrium between the active lactone and inactive carboxylate forms is a critical factor in the drug's pharmacokinetics and efficacy. fda.govnih.gov The ability to maintain the closed lactone ring is crucial for the compound's capacity to inhibit topoisomerase I and exert its cytotoxic effects. europa.eunih.gov

Pharmacological Research Insights into Topotecan Hydrochloride

Pharmacokinetic Research Profiling

Topotecan (B1662842) Hydrochloride's journey through the body has been extensively studied to understand how it is absorbed, distributed, metabolized, and eliminated. This profiling is crucial for its application in a clinical setting.

Systemic Clearance and Volume of Distribution

Following intravenous administration, this compound exhibits high plasma clearance. europa.eueuropa.eu Studies have reported a clearance rate of approximately 62 to 64 liters per hour (L/h). europa.eueuropa.eucdsco.gov.in This rapid clearance is about two-thirds of the liver blood flow. europa.eueuropa.eucdsco.gov.in The volume of distribution is also high, around 132 liters, indicating significant tissue uptake. europa.eueuropa.eueuropa.eu The terminal half-life of this compound is relatively short, estimated to be between 2 and 3 hours. europa.eueuropa.eufda.gov Pharmacokinetic analyses have shown that the total exposure to the drug, as measured by the area under the curve (AUC), is roughly proportional to the administered dose. europa.eufda.gov There is little to no accumulation of the drug with repeated daily doses. europa.eucdsco.gov.in

Table 1: Key Pharmacokinetic Parameters of Intravenous this compound

| Parameter | Value | Reference |

|---|---|---|

| Plasma Clearance | 62 L/h (SD 22) | europa.eueuropa.eu |

| Volume of Distribution | 132 L (SD 57) | europa.eueuropa.eu |

| Terminal Half-life | 2-3 hours | europa.eueuropa.eufda.gov |

Elimination Pathways and Metabolite Formation

A significant aspect of this compound's chemistry in the body is the reversible, pH-dependent hydrolysis of its lactone ring. fda.govhemonc.orgpfizermedicalinformation.com The lactone form is the pharmacologically active component. fda.govhemonc.orgdrugbank.com At an acidic pH (≤4), the lactone form is exclusively present. fda.govhemonc.orgpfizermedicalinformation.com However, at physiological pH, the equilibrium shifts, and the inactive, open-ring carboxylate form predominates. fda.govhemonc.orgpfizermedicalinformation.com This conversion to the inactive form is a major route of inactivation. cdsco.gov.in

Metabolism accounts for less than 10% of this compound's elimination. europa.eueuropa.eucdsco.gov.in One of the identified metabolites is an N-desmethyl derivative. europa.eueuropa.eucdsco.gov.in This metabolite is formed in small amounts, as indicated by in vitro studies using human liver microsomes. europa.eueuropa.eu The N-desmethyl metabolite has been found in urine, plasma, and feces. europa.eueuropa.eucdsco.gov.in Its activity is reported to be similar to or less than that of the parent compound. europa.eueuropa.eu The mean metabolite-to-parent AUC ratio for this metabolite is less than 10% for both total this compound and the this compound lactone. europa.eueuropa.eu Approximately 3% of the administered dose is excreted in the urine as N-desmethyl this compound, and about 1.7% is eliminated through feces. europa.eufda.gov.ph

Another metabolic pathway that has been identified is O-glucuronidation. europa.eupfizermedicalinformation.com O-glucuronide metabolites of both this compound and N-desmethyl this compound have been found in the urine. europa.eupfizermedicalinformation.comnih.gov However, these metabolites represent a minor elimination pathway, accounting for less than 2% of the administered dose. europa.eufda.gov

Plasma Protein Binding Characteristics and Implications

This compound exhibits low binding to plasma proteins, with approximately 35% of the drug being bound. europa.eufda.govhemonc.org This low level of protein binding suggests that a significant fraction of the drug is available in its free, active form to distribute into tissues and exert its pharmacological effects. The distribution between blood cells and plasma is reported to be fairly homogeneous. europa.eu

Interpatient and Intrapatient Pharmacokinetic Variability

Significant variability in the pharmacokinetics of this compound has been observed both between different patients (interpatient) and within the same patient over different courses of treatment (intrapatient). bccancer.bc.ca A retrospective analysis of pharmacokinetic data from 112 patients who received oral this compound found that the interpatient variability in the clearance of the active lactone form was 38% when based on body-surface area (BSA) and 42% when expressed as liters per hour. nih.gov In the same analysis, the intrapatient variability for the apparent lactone clearance, studied in 47 patients, ranged from 7.4% to 69%, with a mean of 24% and a median of 20%. nih.gov

Studies on oral this compound in adult cancer patients have reported interpatient variabilities in bioavailability ranging from 26% to 31%. aacrjournals.org In pediatric populations, even greater interpatient variability has been noted, although intrapatient variability was found to be small. aacrjournals.org Another study examining different oral administration schedules found that the mean intrapatient variation of the area under the curve (AUC) for this compound lactone was 25.4% for a once-daily five-day schedule and 34.5% for a once-daily ten-day schedule. eur.nl The variability appeared to be lower in once-daily schedules compared to twice-daily schedules. eur.nl

Pharmacokinetic Variability of this compound

| Variability Type | Parameter | Finding | Patient Population | Source |

|---|---|---|---|---|

| Interpatient | Lactone Clearance (L/h/m²) | 38% | 112 adult patients (oral) | nih.gov |

| Interpatient | Lactone Clearance (L/h) | 42% | 112 adult patients (oral) | nih.gov |

| Interpatient | Bioavailability | 26-31% | Adult patients (oral) | aacrjournals.org |

| Intrapatient | Lactone Clearance | Mean: 24% (Range: 7.4-69%) | 47 adult patients (oral) | nih.gov |

| Intrapatient | AUC (once-daily, 5 days) | 25.4% | 22 adult patients (oral) | eur.nl |

| Intrapatient | AUC (once-daily, 10 days) | 34.5% | 10 adult patients (oral) | eur.nl |

Renal and Hepatic Impairment Effects on Pharmacokinetics

The elimination of this compound is significantly influenced by renal function. fda.gov In patients with mild renal impairment, defined by a creatinine (B1669602) clearance (CrCl) of 40 to 60 mL/min, the plasma clearance of this compound was reduced to approximately 67% of the value observed in patients with normal renal function. fda.goveuropa.eu For patients with moderate renal impairment (CrCl 20 to 39 mL/min), the impact is more pronounced, with plasma clearance reduced to about 34% of the control value. fda.goveuropa.eu This reduction in clearance leads to an increase in the drug's half-life, which was observed to extend from a typical 1.9-2.0 hours to approximately 4.9-5.0 hours in the moderately impaired group. fda.goveuropa.eu

Hepatic impairment also affects the pharmacokinetics of this compound, although to a lesser extent than renal impairment. In patients with impaired liver function, characterized by serum bilirubin (B190676) levels between 1.7 and 15.0 mg/dL, the plasma clearance of this compound was decreased to about 67% of the value in patients without hepatic impairment. fda.govfda.gov This was accompanied by a slight increase in the mean half-life from 2.0 hours to 2.5 hours. fda.govfda.gov However, the clearance of total this compound (both the active lactone and inactive carboxylate forms) was only decreased by about 10% in hepatically impaired patients compared to the control group. europa.eueuropa.eu

Effect of Organ Impairment on this compound Plasma Clearance

| Impairment Type | Severity | Effect on Plasma Clearance | Effect on Half-Life | Source |

|---|---|---|---|---|

| Renal | Mild (CrCl 40-60 mL/min) | Decreased to ~67% of normal | Increased by 14% | fda.goveuropa.eueuropa.eu |

| Renal | Moderate (CrCl 20-39 mL/min) | Decreased to ~34% of normal | Increased from ~2.0h to ~5.0h | fda.goveuropa.eu |

| Hepatic | Bilirubin 1.7-15.0 mg/dL | Decreased to ~67% of normal | Increased from ~2.0h to ~2.5h | fda.govfda.gov |

Bioavailability Studies

Comparative Bioavailability of Oral Versus Intravenous Administration

The absolute bioavailability of oral this compound has been established through studies comparing it to intravenous administration. Research indicates that when administered orally, the bioavailability of this compound is approximately 30% to 40%. bccancer.bc.caaacrjournals.orgeuropa.eu One crossover study involving 12 patients with solid tumors directly compared a 1.5 mg/m² oral dose with the same dose given intravenously. psu.edu The results showed an absolute bioavailability for the oral solution of 30% ± 7.7%, with a range of 21% to 45%. psu.edu

Following oral administration, the time to reach maximum plasma concentration (Tmax) was found to have a median of 0.78 hours. psu.edu The ratio of the area under the curve (AUC) for the active this compound lactone versus its inactive hydroxy acid form was similar for both oral (0.34–1.13) and intravenous (0.47–0.98) routes, indicating that the route of administration does not significantly alter the equilibrium between the two forms in the plasma. psu.edu Preclinical studies in rats have also compared administration routes, finding that the bioavailability of oral this compound was significantly lower than that of subcutaneous administration (88.05% for the lactone form), which demonstrated a pharmacokinetic profile similar to sustained release. nih.govnih.gov

Comparative Pharmacokinetic Parameters: Oral vs. Intravenous this compound

| Parameter | Oral Administration | Intravenous Administration | Source |

|---|---|---|---|

| Absolute Bioavailability | ~30-40% | 100% (Reference) | bccancer.bc.caaacrjournals.orgeuropa.eu |

| Absolute Bioavailability (Crossover Study) | 30% ± 7.7% (Range: 21-45%) | 100% (Reference) | psu.edu |

| Time to Peak Plasma Concentration (Tmax) | Median: 0.78 hours | Not Applicable | psu.edu |

| Terminal Half-Life (t½) | Not specified in comparative studies | 2 to 3 hours | pfizermedicalinformation.com |

| AUC Ratio (Lactone/Hydroxy Acid) | 0.34 - 1.13 | 0.47 - 0.98 | psu.edu |

Preclinical Research on Topotecan Hydrochloride Efficacy and Cellular Biology

In Vitro Cytotoxicity and Antitumor Activity

The cytotoxic effects of topotecan (B1662842) hydrochloride have been evaluated across a wide range of human cancer cell lines, demonstrating broad-spectrum activity. In vitro studies have shown that this compound inhibits cell growth with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from the nanomolar to the low micromolar scale. nih.govresearchgate.net

For instance, in a study involving pediatric cancer cell lines, this compound demonstrated inhibitory concentrations (IC50) between 0.71 nM and 489 nM. nih.gov The neuroblastoma cell lines displayed the widest range of sensitivity to the drug. nih.gov Another study reported IC50 values for this compound in the range of 3 to 30 nM across five different human cancer cell lines after a 24-hour exposure. researchgate.net

The table below summarizes the in vitro cytotoxicity of this compound hydrochloride in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |

| Bel7402 | Human Liver Cancer | Not specified | Not specified | MTT Assay |

| Caco-2 | Human Colorectal Adenocarcinoma | 0.119 μM | 24 hours | MTT Assay |

| KB | Human Epidermoid Carcinoma | 2.282 μM | 48 hours | CCK8 Assay |

| PC-3 | Prostate Cancer | Not specified | 72 hours | MTT Assay |

| PC-3M | Prostate Cancer | Not specified | 72 hours | MTT Assay |

| DU145 | Prostate Cancer | Not specified | 72 hours | MTT Assay |

| DUTXR | Prostate Cancer | Not specified | 72 hours | MTT Assay |

| SW620 | Colon Cancer | 20 nM | Not specified | Annexin V/PI Assay |

| SKOV3 | Ovarian Cancer | 70 nM | Not specified | Annexin V/PI Assay |

| H460 | Lung Cancer (wild-type p53) | Not specified | 72 hours | MTT Assay |

| H322 | Lung Cancer (mutant p53) | Not specified | 72 hours | MTT Assay |

| HeLa | Cervical Cancer | IC50 reduced 7.7-fold with carvacrol | Not specified | Crystal Violet Assay |

| HCT116 | Colon Cancer | IC50 reduced 5.71-fold with carvacrol | Not specified | Crystal Violet Assay |

This table is based on data from multiple sources. medchemexpress.comaacrjournals.orgresearchgate.netnih.govpensoft.net

It is noteworthy that the duration of exposure to this compound is a critical determinant of its cytotoxic efficacy. eur.nl

This compound hydrochloride exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. semanticscholar.org By stabilizing the topoisomerase I-DNA complex, this compound leads to the accumulation of single-strand DNA breaks, which, upon collision with the replication fork, are converted into lethal double-strand breaks. iiarjournals.orgaacrjournals.org This DNA damage triggers a cascade of cellular events culminating in apoptosis. semanticscholar.org

Studies have shown that this compound treatment leads to the activation of key apoptotic proteins. For example, in human lung cancer cell lines, this compound induced apoptosis in a concentration- and time-dependent manner. nih.gov This was associated with the accumulation of cells in the S and G2/M phases of the cell cycle, where they are most sensitive to topoisomerase I inhibitors. nih.gov In the H460 lung cancer cell line, which has wild-type p53, this compound treatment led to the induction of p53 and p21 expression, proteins known to be involved in cell cycle arrest and apoptosis. nih.gov

Furthermore, in prostate cancer cells, the combination of this compound with genistein (B1671435) was shown to enhance the activation of caspase-9 and caspase-3, key executioners of the apoptotic pathway. semanticscholar.org While apoptosis is the primary mode of cell death, some studies have also observed necrotic cell death, characterized by cell swelling and lysis, particularly at higher concentrations of the drug. semanticscholar.org The balance between apoptotic and necrotic cell death can be cell-type dependent. For instance, in SKOV3 ovarian cancer cells, while this compound significantly reduced cell viability, the observed apoptotic changes were marginal, suggesting other cell death mechanisms might be at play. researchgate.net

In Vivo Xenograft Model Studies

The antitumor activity of this compound hydrochloride has been extensively validated in various in vivo xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies have consistently demonstrated the potent efficacy of this compound against a range of solid tumors.

Preclinical investigations have shown promising results for this compound against xenografts derived from brain tumors, neuroblastoma, sarcomas, osteosarcoma, and rhabdomyosarcoma. nih.gov For example, in an aggressive xenograft model of human prostate cancer, metronomic this compound treatment resulted in significantly smaller tumor volumes compared to control and conventionally dosed animals. aacrjournals.org Similarly, in retinoblastoma rodent models, this compound effectively halted tumor progression. nih.gov

Studies have also highlighted the efficacy of this compound in pediatric solid tumor models. In a comprehensive preclinical study, this compound significantly increased event-free survival in 32 out of 37 solid tumor xenografts and in all 8 acute lymphoblastic leukemia xenografts tested. nih.gov Objective responses, including complete and partial tumor regressions, were observed in various tumor types such as Wilms tumor, rhabdomyosarcoma, Ewing sarcoma, and neuroblastoma. nih.gov

Furthermore, this compound has demonstrated activity against subcutaneously implanted solid tumors, including chemorefractory tumors and human colon carcinoma xenografts. apexbt.com In a human breast cancer xenograft model, this compound treatment alone transiently delayed tumor growth. aacrjournals.org

To enhance the therapeutic efficacy of this compound, numerous preclinical studies have investigated its combination with other anticancer agents. These studies have often shown synergistic or additive antitumor effects.

One area of focus has been the combination of this compound with drugs that target angiogenesis, the formation of new blood vessels that tumors need to grow. In mouse models of aggressive pediatric solid tumors, the combination of low-dose metronomic this compound with the antiangiogenic drug pazopanib (B1684535) showed significant antitumor activity and enhanced survival compared to either agent alone. nih.gov A similar significant enhancement in antitumor activity was observed in a preclinical model of advanced human ovarian cancer when metronomic oral this compound was combined with pazopanib. researchgate.net

Combination with other chemotherapeutic agents has also proven effective. In retinoblastoma rodent models, the combination of this compound and carboplatin (B1684641) was highly effective in halting tumor progression. nih.gov In HER2+ breast cancer xenografts, the combination of this compound with the dual EGFR/HER2 inhibitor lapatinib (B449) showed enhanced efficacy. nih.gov

Furthermore, combining this compound with radioimmunotherapy has shown promise. In a human breast cancer xenograft model, the combination of this compound with a radioimmunoconjugate substantially reduced the growth of established tumors, leading to complete tumor regressions and prolonged tumor-free survival in a significant portion of the animals. aacrjournals.org

Radiation Sensitization Properties

This compound hydrochloride has been shown to possess radiation-sensitizing properties, meaning it can enhance the cell-killing effects of ionizing radiation. cancernetwork.com This has been demonstrated in both in vitro cell cultures and in vivo murine models. cancernetwork.com The mechanism behind this sensitization is believed to involve the inhibition of DNA repair. iiarjournals.org

Topoisomerase I is involved in the repair of radiation-induced DNA damage. mdpi.com By inhibiting this enzyme, this compound prevents the proper repair of DNA, leading to increased radiation-induced DNA damage and subsequent cell death. iiarjournals.orgmdpi.com It has been proposed that the interaction between single-strand breaks generated by topoisomerase I inhibition and those induced by radiation can lead to the formation of more lethal double-strand breaks. iiarjournals.org

The radiosensitizing effects of this compound can be particularly effective in tumors with lower levels of topoisomerase I, which might otherwise be resistant to this compound alone. iiarjournals.org In such cases, the combination with radiotherapy can be a potent therapeutic strategy. iiarjournals.org Preclinical studies have shown that this compound can enhance the cytotoxic effects of ionizing radiation on glioblastoma cells, which express low levels of topoisomerase I. iiarjournals.org

Clinical Research Findings and Efficacy of Topotecan Hydrochloride

Efficacy in Specific Malignancies

Topotecan (B1662842) hydrochloride has demonstrated notable efficacy in the treatment of several specific malignancies, particularly in patients who have not responded to or have relapsed after initial chemotherapy regimens.

Advanced Ovarian Cancer Outcomes

This compound hydrochloride has been established as a significant second-line therapeutic agent for advanced epithelial ovarian cancer, especially in cases that are refractory or have relapsed after platinum-based chemotherapy. nih.govresearchgate.net Clinical studies have shown that this compound offers a viable treatment option for this patient population. nih.gov

Interactive Data Table: Efficacy of this compound in Advanced Ovarian Cancer

| Trial/Analysis | Patient Population | Treatment | Overall Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) |

|---|---|---|---|---|---|

| Phase II Trials | Platinum-resistant | This compound | 13% - 25% nih.gov | Not Reported | Not Reported |

| Phase II Trial | Paclitaxel-resistant (1st line failure) | This compound | 13% nih.gov | Not Reported | Not Reported |

| Phase II Trial | Paclitaxel-resistant (2nd line failure) | This compound | 14.3% nih.gov | Not Reported | Not Reported |

| Phase III Comparative Trial | Platinum-pretreated | This compound vs. Paclitaxel (B517696) | 23% vs. 14% nih.gov | 23 vs. 14 weeks nih.gov | Not Reported |

| Comparative Study | Platinum-pretreated | This compound vs. Paclitaxel | 20.5% vs. 14% europa.eu | 19 vs. 15 weeks europa.eu | 62 vs. 53 weeks europa.eueuropa.eu |

| Meta-analysis (5 trials) | Recurrent | This compound | 16.6% iiarjournals.org | Not Reported | Not Reported |

| Retrospective Analysis | Cisplatin (B142131)/Paclitaxel-pretreated | This compound | 16% europa.eueuropa.eu | Not Reported | Not Reported |

| Retrospective Analysis | Cisplatin-refractory/early relapse | This compound | 10% europa.eueuropa.eu | Not Reported | Not Reported |

Small Cell Lung Cancer (SCLC) Clinical Response

This compound hydrochloride is a key therapeutic option for patients with relapsed small-cell lung cancer (SCLC). nih.gov Its efficacy has been particularly noted in patients who are sensitive to first-line chemotherapy. nih.gov

The combined data from the SCLC program, encompassing 480 patients with relapsed disease who were sensitive to first-line therapy, showed a response rate to this compound of 20.2%. europa.eu The median survival in this patient population was 30.3 weeks. europa.eueuropa.eu In contrast, for patients with refractory SCLC, the response rate to this compound was a modest 4.0%. europa.eueuropa.eu

Interactive Data Table: Clinical Response of this compound in SCLC

| Study Type | Patient Population | Treatment | Overall Response Rate (ORR) | Median Duration of Response | Median Overall Survival (OS) |

|---|---|---|---|---|---|

| Phase II Study | Sensitive Relapse | This compound | 37.8% nih.gov | 7.6 months (overall) nih.gov | 6.9 months nih.gov |

| Phase II Study | Refractory Relapse | This compound | 6.4% nih.gov | 7.6 months (overall) nih.gov | 4.7 months nih.gov |

| Phase III Trial | Sensitive Relapse | This compound vs. CAV | 24.3% vs. 18.3% europa.eumdpi.com | Not Reported | 25.0 vs. 24.7 weeks europa.eu |

| Combined Program Data | Sensitive Relapse | This compound | 20.2% europa.eu | Not Reported | 30.3 weeks europa.eueuropa.eu |

| Combined Program Data | Refractory Relapse | This compound | 4.0% europa.eueuropa.eu | Not Reported | Not Reported |

Cervical Cancer Clinical Response

For patients with persistent, recurrent, or late-stage (IVB) carcinoma of the cervix that is not amenable to curative treatment with surgery or radiation, this compound hydrochloride in combination with cisplatin has become a standard of care. pfizer.com

Interactive Data Table: Clinical Response of this compound in Cervical Cancer

| Study | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|---|

| GOG 0179 (Phase III) | Persistent, Recurrent, or Stage IVB | This compound + Cisplatin vs. Cisplatin | 27% vs. 13% nih.gov | 4.6 vs. 2.9 months nih.gov | 9.4 vs. 6.5 months cgtlive.comnih.gov |

| Retrospective Study (2nd Line) | Advanced/Recurrent | This compound + Cisplatin | 30.8% nih.gov | 4.6 months nih.gov | 14.1 months nih.gov |

Emerging Indications (e.g., Prostate Cancer, Myeloproliferative Disorders, Neuroblastoma)

Research into the efficacy of this compound hydrochloride is ongoing across a range of other malignancies.

Neuroblastoma: this compound has shown antitumor activity in pediatric patients with recurrent or progressive solid tumors, with the most notable activity seen in neuroblastoma. europa.eunih.gov It is being investigated in various combination regimens for this aggressive childhood cancer. ucsf.educlinicaltrials.gov For instance, a phase II clinical trial is evaluating the combination of this compound with temozolomide (B1682018) in refractory or relapsing neuroblastoma. clinicaltrialsregister.eu

Myeloproliferative Disorders: this compound is being explored in the context of high-risk myelodysplastic syndromes and aggressive myeloproliferative disorders. withpower.com A phase II clinical trial is currently investigating the efficacy of this compound hydrochloride and carboplatin (B1684641), with or without the addition of veliparib (B1684213), in treating advanced myeloproliferative disorders. clinicaltrials.govclinicaltrials.gov

Prostate Cancer: While less established, the therapeutic potential of this compound in solid tumors, including prostate cancer, has been suggested. google.com However, specific clinical trial data on the efficacy of this compound hydrochloride as a monotherapy or in combination therapy for prostate cancer is limited in the current body of research.

Combination Therapy Research in Clinical Trials

The therapeutic potential of this compound hydrochloride is often enhanced when used in combination with other cytotoxic agents, with the goal of improving efficacy without significant overlapping toxicities.

Combination with Cisplatin

The combination of this compound and cisplatin has been most extensively studied and has proven to be a highly effective regimen, particularly in the treatment of advanced cervical cancer. europa.eucancernetwork.comdrugbank.com

As detailed in section 4.1.3, the GOG 0179 trial firmly established the superiority of the this compound-cisplatin combination over cisplatin monotherapy for women with persistent, recurrent, or stage IVB cervical cancer. europa.eueuropa.eucgtlive.com This trial demonstrated a significant survival advantage for the combination therapy. cgtlive.comnih.govcancerconnect.com The positive outcomes from this study led to the approval of this combination for this specific indication. cgtlive.com

The rationale for combining these two agents is based on their different mechanisms of action and non-overlapping toxicity profiles. nih.gov this compound inhibits topoisomerase-I, an enzyme crucial for DNA replication, while cisplatin forms DNA adducts, leading to cell death. europa.eu This dual approach targets cancer cells through different pathways, potentially leading to a synergistic antitumor effect.

Clinical trials have also explored this combination in other malignancies. For instance, a phase I trial investigated the use of this compound and cisplatin concurrently with radiation therapy in patients with advanced cervical cancer to determine the maximum tolerated dose and feasibility of this trimodal approach. clinicaltrials.gov

Combination with Etoposide (B1684455)

The combination of this compound hydrochloride and etoposide has been explored as a platinum-free regimen, particularly in the context of extensive disease small-cell lung cancer (ED-SCLC). In a phase II trial for untreated ED-SCLC, the combination of intravenous this compound and etoposide demonstrated a response rate of 61.0%. nih.gov The median survival in this group was 43.7 weeks (approximately 10.1 months). nih.gov

For recurrent ovarian, peritoneal, or fallopian tube cancer, a phase I trial was conducted to determine the maximum tolerated dose of sequential oral this compound and oral etoposide. clinicaltrials.gov The study aimed to evaluate the response rate and time to disease progression with this combination as a second-line therapy. clinicaltrials.gov

A randomized phase II study compared the efficacy of this compound combined with either cisplatin or etoposide in patients with untreated extensive disease small-cell lung cancer (ED-SCLC). The response rates were similar between the two arms: 63.4% for the this compound/cisplatin (T/C) group and 61.0% for the this compound/etoposide (T/E) group. nih.gov Median survival was also comparable, at 41.6 weeks for the T/C arm and 43.7 weeks for the T/E arm. nih.gov

Table 1: Efficacy of this compound Hydrochloride in Combination with Etoposide

| Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | Clinical Trial Phase | Source |

|---|---|---|---|---|---|

| Extensive Disease Small-Cell Lung Cancer (ED-SCLC) | This compound + Etoposide | 61.0% | 43.7 weeks | II | nih.gov |

| Extensive Disease Small-Cell Lung Cancer (ED-SCLC) | Sequential this compound and Etoposide | 46.4% | 29.9 weeks | II | nih.gov |

Combination with Other Chemotherapeutic Agents (e.g., Paclitaxel, Pegylated Liposomal Doxorubicin, Carboplatin, Amrubicin)

This compound hydrochloride has been evaluated in combination with several other cytotoxic agents for various malignancies.

Table 2: Efficacy of this compound Hydrochloride with Other Chemotherapeutic Agents

| Combination Agent | Cancer Type | This compound HCl ORR | Comparator ORR | Key Efficacy Findings | Source |

|---|---|---|---|---|---|

| Paclitaxel | Ovarian Cancer | 20.5% | 14% | Median OS: 62 weeks (this compound) vs. 53 weeks (Paclitaxel) | europa.eueuropa.eu |

| Pegylated Liposomal Doxorubicin | Ovarian Cancer | 17.0% | 19.7% | Trend favoring PLD in PFS | ascopubs.org |

| Carboplatin | Ovarian Cancer (1st Line) | 90.3% (CR) | N/A | High complete response rate in optimally debulked patients | ascopubs.org |

| Carboplatin | Relapsed Ovarian Cancer | 73.1% | 75.1% (Standard) | No significant difference in PFS or OS | nih.gov |

| Amrubicin | Small-Cell Lung Cancer (2nd Line) | 16.9% | 31.1% | Amrubicin had a higher ORR but no OS benefit | ascopubs.org |

Combination with Targeted Therapies (e.g., Lapatinib (B449), Veliparib, Monoclonal Antibodies, Small Molecule Tyrosine Kinase Inhibitors)

The combination of this compound hydrochloride with targeted therapies aims to enhance efficacy by addressing specific molecular pathways.

Lapatinib: Lapatinib, a dual inhibitor of EGFR and HER2, has been studied with this compound. In a phase I trial, the combination was found to be well-tolerated, with 46% of patients achieving disease stabilization. nih.gov A phase II trial of lapatinib and this compound in patients with platinum-refractory/resistant ovarian cancer was stopped early due to insufficient activity, with only one partial response and three cases of stable disease out of 18 patients. nih.gov

Veliparib: Veliparib, a PARP inhibitor, has been investigated in combination with this compound. A phase II trial is studying the efficacy of veliparib with this compound in persistent or recurrent cervical cancer. clinicaltrials.gov Another phase I/II trial is evaluating the combination in patients with advanced solid tumors, including relapsed or refractory ovarian cancer. clinicaltrials.gov

Monoclonal Antibodies: The combination of this compound with monoclonal antibodies is an area of active research. Preclinical studies have shown that combining this compound with a radioimmunoconjugate (⁹⁰Y-MX-DPTA BrE3 monoclonal antibody) can lead to complete tumor regressions in breast cancer xenografts. aacrjournals.org A phase II clinical trial is currently evaluating the combination of the monoclonal antibody durvalumab with this compound for patients with relapsed or refractory extensive stage small cell lung cancer. mycancergenome.org Another monoclonal antibody, pembrolizumab (B1139204), is being tested in combination with tazemetostat (B611178) and this compound for recurrent small cell lung cancer. clinicaltrials.gov

Small Molecule Tyrosine Kinase Inhibitors: The combination of this compound with small molecule tyrosine kinase inhibitors is being explored. Apatinib, a VEGFR2 inhibitor, is being studied in combination with this compound in a clinical trial for second-line therapy of small-cell lung cancer. clinicaltrials.gov Another trial is investigating the ATR kinase inhibitor M6620 (berzosertib) with this compound in relapsed small cell lung cancer to see if it improves progression-free survival compared to this compound alone. ucbraid.org

Table 3: Clinical Trials of this compound Hydrochloride with Targeted Therapies

| Targeted Agent | Mechanism | Cancer Type | Key Findings/Trial Objective | Clinical Trial Phase | Source |

|---|---|---|---|---|---|

| Lapatinib | EGFR/HER2 Inhibitor | Advanced Cancers/Ovarian Cancer | Phase I: 46% disease stabilization. Phase II: Insufficient activity. | I/II | nih.govnih.gov |

| Veliparib | PARP Inhibitor | Cervical/Ovarian Cancer, Solid Tumors | Ongoing trials to evaluate efficacy and safety. | II, I/II | clinicaltrials.govclinicaltrials.gov |

| Durvalumab | Monoclonal Antibody (PD-L1) | Small-Cell Lung Cancer | Ongoing trial to evaluate efficacy. | II | mycancergenome.org |

| Apatinib | Tyrosine Kinase Inhibitor (VEGFR2) | Small-Cell Lung Cancer | Ongoing trial to evaluate efficacy. | N/A | clinicaltrials.gov |

| M6620 (Berzosertib) | ATR Kinase Inhibitor | Small-Cell Lung Cancer | Ongoing trial to evaluate improvement in PFS. | II | ucbraid.org |

Analysis of Clinical Trial Outcomes and Comparative Effectiveness

The comparative effectiveness of this compound hydrochloride, both as a monotherapy and in combination, has been a key focus of numerous clinical trials.

Table 4: Comparative Effectiveness of this compound Hydrochloride Regimens

| Cancer Type | This compound Regimen | Comparator Regimen | Key Outcome | Result | Source |

|---|---|---|---|---|---|

| Relapsed SCLC | IV this compound | CAV | Overall Response Rate | 24.3% vs. 18.3% | europa.eueuropa.eu |

| Relapsed SCLC | Oral this compound + BSC | BSC Alone | Median Overall Survival | 25.9 weeks vs. 13.9 weeks | europa.eueuropa.eu |

| Recurrent Ovarian Cancer (Platinum-Sensitive) | This compound | PLD | Overall Survival | PLD showed superior OS | nice.org.ukyork.ac.uk |

| Second-Line SCLC | This compound | Amrubicin | Overall Response Rate | 16.9% vs. 31.1% | ascopubs.org |

| Second-Line SCLC | This compound | Amrubicin | Median Overall Survival | 7.8 months vs. 7.5 months | ascopubs.org |

| Relapsed Ovarian Cancer (Platinum-Sensitive) | This compound + Carboplatin | Standard Platinum Combinations | Progression-Free Survival | No significant difference | nih.gov |

Mechanisms of Drug Resistance to Topotecan Hydrochloride

Cellular and Molecular Basis of Resistance

The foundation of Topotecan (B1662842) resistance lies in specific alterations at the cellular and molecular level that interfere with the drug's mechanism of action or reduce its intracellular concentration.

This compound exerts its cytotoxic effects by targeting Topoisomerase I (TOP1), a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription. nih.gov The drug stabilizes the TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. nih.govresearchgate.net Resistance can emerge through both quantitative and qualitative changes in the TOP1 enzyme.

Reduced expression of TOP1 is a primary mechanism of resistance. A lower abundance of the target enzyme results in fewer TOP1-DNA complexes being trapped by this compound, thereby diminishing the drug's cytotoxic effect. mdpi.comresearchgate.net Conversely, while some studies suggest a correlation between high TOP1 expression and better disease control rates with this compound, this is not always a definitive predictor of sensitivity. nih.gov

Mutations within the TOP1 gene can also confer resistance. mdpi.comnih.gov These mutations can alter the enzyme's structure, particularly in domains critical for drug binding or the catalytic cycle. mdpi.comnih.gov For instance, mutations at the interface between the core and linker domains of TOP1 have been identified in drug-resistant cell lines. nih.gov Such alterations can reduce the affinity of this compound for the TOP1-DNA complex, preventing the stabilization of the cleavable complex and allowing DNA religation to proceed, thus abrogating the drug's effect. nih.gov

| Research Finding | Impact on this compound Resistance |

| Decreased TOP1 protein levels | Reduces the number of available drug targets. |

| Mutations in the TOP1 gene | Can decrease the binding affinity of this compound to the TOP1-DNA complex. mdpi.comnih.gov |

| Altered TOP1 catalytic activity | May affect the formation or stability of the drug-target complex. |

A major contributor to multidrug resistance (MDR), including resistance to this compound, is the overexpression of ATP-binding cassette (ABC) transporters. researchgate.netnih.gov These membrane proteins function as energy-dependent efflux pumps, actively removing a wide variety of substrates, including chemotherapeutic drugs, from the cell. nih.govnih.gov This reduces the intracellular drug concentration to sub-therapeutic levels, allowing cancer cells to survive. frontiersin.org

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most well-characterized ABC transporters implicated in MDR. mdpi.comnih.gov Overexpression of P-gp has been shown to confer resistance to a broad spectrum of anticancer drugs. nih.gov While this compound is a known substrate for P-gp, its role in this compound resistance can be cell-type dependent and sometimes secondary to other transporters. frontiersin.orgnih.gov P-gp utilizes the energy from ATP hydrolysis to actively transport this compound out of the cancer cell, thereby preventing it from reaching its intracellular target, Topoisomerase I. nih.govcancer.gov

The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is a key transporter in mediating this compound resistance. researchgate.netnih.gov Numerous studies have demonstrated that overexpression of BCRP is a primary mechanism for the efflux of this compound and other camptothecin (B557342) derivatives from cancer cells. researchgate.netnih.govaacrjournals.org In some this compound-selected ovarian and non-small cell lung cancer cell lines, BCRP/ABCG2 was found to be the most significantly overexpressed ABC transporter, indicating its critical role in conferring resistance. frontiersin.orgresearchgate.netaacrjournals.org The efficiency of BCRP-mediated efflux is notable; it can transport a significant portion of intracellular this compound out of the cell in a very short time frame. researchgate.net This highly efficient efflux significantly lowers the intracellular accumulation of the drug, rendering it ineffective. frontiersin.orgproquest.com

| ABC Transporter | Gene | Function in this compound Resistance |

| P-glycoprotein (P-gp) | ABCB1 | Actively effluxes this compound from the cell, reducing intracellular concentration. mdpi.comnih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | A primary and highly efficient transporter for this compound efflux, leading to significant drug resistance. researchgate.netnih.gov |

The cytotoxic action of this compound results from the formation of DNA double-strand breaks when the stabilized TOP1-DNA complex is encountered by the replication machinery. researchgate.netdrugbank.com Consequently, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity or resistance to the drug. Enhanced DNA repair capabilities can counteract the effects of this compound, promoting cell survival. researchgate.netmdpi.com

Various DNA repair pathways are involved in processing the lesions caused by this compound, including homologous recombination (HR) and non-homologous end joining (NHEJ) for double-strand breaks, and pathways that repair single-strand breaks. mdpi.comoup.com Upregulation of key proteins in these pathways can lead to more efficient repair of this compound-induced DNA damage, thereby diminishing the drug's lethality. researchgate.netnih.gov For example, the DNA polymerase Polθ has been implicated in conferring resistance to topoisomerase inhibitors by its role in a form of end-joining repair. nih.gov The intricate network of the DNA damage response (DDR) allows cancer cells to tolerate the genomic insults caused by chemotherapy, and its dysregulation can be a major factor in treatment failure. mdpi.comnih.gov

Beyond alterations in the direct drug target (TOP1), other genetic variations can influence the efficacy of this compound. As discussed, mutations in the TOP1 gene itself are a direct mechanism of resistance. mdpi.comnih.gov

Furthermore, single nucleotide polymorphisms (SNPs) in the genes encoding ABC transporters can affect their expression and function, which in turn can influence drug disposition and resistance. nih.govnih.gov For instance, certain polymorphisms in the ABCG2 gene have been studied for their potential impact on the pharmacokinetics of this compound. nih.gov While some studies suggest these polymorphisms can alter drug bioavailability, their direct correlation with clinical resistance to this compound is still an area of active investigation. nih.govnih.gov The development of resistance can also be an evolutionary process, where multiple exposures to the drug lead to the gradual accumulation of mutations, not just in coding regions, but also at Top1 binding sites within the non-coding genome, which may reduce the formation of DNA breaks upon subsequent drug treatments. mdpi.comnih.govbiorxiv.org

Gene Expression Alterations Associated with Resistance (e.g., MYOT, S100A4)

Alterations in the expression levels of specific genes can confer resistance to this compound Hydrochloride. Upregulation of certain proteins can interfere with drug efficacy or promote cell survival, while downregulation of others can diminish the cellular response to the drug.

Myotilin (MYOT): Recent research has identified Myotilin (MYOT) as a novel protein potentially involved in this compound resistance, particularly in ovarian cancer. nih.govnih.gov Studies using this compound-resistant ovarian cancer cell lines (A2780 and W1) have demonstrated a significant increase in MYOT expression at both the mRNA and protein levels compared to their drug-sensitive parental lines. nih.gov The MYOT gene provides instructions for making the myotilin protein, which is typically found in cardiac and skeletal muscles and is involved in the structure of sarcomeres, the basic contractile units of muscle fibers. medlineplus.gov Its role in cancer resistance is a newer area of investigation.

In this compound-resistant ovarian cancer cells, elevated levels of MYOT were observed within the cells and were also found to be secreted into the cell culture medium, along with extracellular matrix molecules. nih.govnih.gov This suggests that MYOT's role in resistance may extend beyond the intracellular environment. The upregulation of MYOT has been consistently observed in multiple this compound-resistant cell lines, indicating it may be a common mechanism of resistance in this cancer type. nih.govnih.gov

| Cell Line Model | Key Finding | Level of Evidence |

|---|---|---|

| A2780 and W1 Ovarian Cancer Cells | Increased MYOT mRNA and protein expression in this compound-resistant sublines. nih.gov | In Vitro |

| A2780 and W1 Ovarian Cancer Cells | MYOT protein secreted into cell culture medium from resistant cells. nih.gov | In Vitro |

| A2780 Ovarian Cancer Cells | Overexpression of MYOT identified in molecular analyses of doxorubicin and this compound-resistant cell lines. nih.gov | In Vitro |

S100A4: The S100A4 protein, a member of the S100 family of calcium-binding proteins, has been implicated in various aspects of cancer progression, including metastasis, angiogenesis, and chemoresistance. nih.govspandidos-publications.com While much of the research on S100A4 and chemoresistance has focused on drugs like methotrexate, the findings suggest a broader role in drug resistance that may be relevant to this compound. nih.govcornell.edudntb.gov.ua

Overexpression of S100A4 has been identified in numerous cancer cell lines resistant to various chemotherapeutic agents. nih.govspandidos-publications.com For instance, studies have shown that S100A4 is overexpressed in methotrexate-resistant cell lines, and that experimentally increasing S100A4 levels can decrease drug sensitivity. nih.govcornell.edu Conversely, reducing S100A4 expression can sensitize cancer cells to chemotherapy. nih.govcornell.edu Although direct evidence linking S100A4 overexpression specifically to this compound resistance is still emerging, its established role in promoting general chemoresistance and tumor malignancy makes it a significant gene of interest. spandidos-publications.comnih.gov

Post-Translational Modifications and Drug Resistance (e.g., ABCG2 Methylation)

Post-translational modifications (PTMs) are chemical alterations to proteins after they have been synthesized, and they play a critical role in regulating protein function, stability, and localization. mdpi.com In the context of drug resistance, PTMs can modulate the activity of proteins involved in drug transport and cellular signaling. A key example relevant to this compound resistance is the epigenetic regulation of the ATP-binding cassette (ABC) transporter ABCG2 through DNA methylation.

ABCG2 Methylation: The ABCG2 protein, also known as Breast Cancer Resistance Protein (BCRP), is a transmembrane transporter that actively pumps a wide range of substances, including chemotherapeutic drugs like this compound, out of cancer cells. nih.govnih.gov High expression of ABCG2 is a well-established mechanism of multidrug resistance. nih.gov The expression of the ABCG2 gene can be regulated epigenetically, particularly through the methylation of its promoter region. nih.gov

DNA methylation is a process where methyl groups are added to DNA, typically at CpG sites in the promoter region of a gene, which generally leads to transcriptional silencing or reduced gene expression. nih.gov Research has shown a direct correlation between the methylation status of the ABCG2 promoter and the level of ABCG2 protein expression and, consequently, drug sensitivity. nih.govresearchgate.net

Hypomethylation and Resistance: In cancer cells that are resistant to this compound, the ABCG2 promoter is often hypomethylated (has low levels of methylation). nih.gov This lack of methylation allows for high levels of transcription of the ABCG2 gene, leading to overexpression of the ABCG2 transporter and increased efflux of this compound from the cell. researchgate.net

Hypermethylation and Sensitivity: Conversely, cancer cell lines with a hypermethylated (highly methylated) ABCG2 promoter express low levels of the transporter and are more sensitive to ABCG2 substrate drugs, including this compound, mitoxantrone, and SN-38. nih.gov

Reversal of Resistance: The role of methylation has been further confirmed in studies where treating cancer cells with demethylating agents, such as 5-aza-2'-deoxycytidine, leads to the demethylation of the ABCG2 promoter, a subsequent increase in ABCG2 expression, and the induction of drug resistance. researchgate.net

This epigenetic regulation indicates that the resistance phenotype is not always due to permanent genetic changes but can be a result of reversible epigenetic modifications that alter gene expression. nih.gov

| Cell Line Model | Methylation Status of ABCG2 Promoter | ABCG2 Expression | Sensitivity to this compound |

|---|---|---|---|

| Renal Carcinoma (UOK181) | Unmethylated | High | Resistant |

| Renal Carcinoma (UOK121, UOK143) | Methylated | Low/Absent | Sensitive nih.gov |

| Multiple Myeloma (8226MR) | Unmethylated | High | Resistant |

| Multiple Myeloma (H929) | Methylated | Very Low | Sensitive researchgate.net |

Cross-Resistance with Other Chemotherapeutic Agents

Cross-resistance occurs when cancer cells that have developed resistance to one drug also exhibit resistance to other, often structurally or mechanistically different, chemotherapeutic agents. nih.gov This phenomenon is a major obstacle in cancer treatment, as it can limit the effectiveness of subsequent lines of therapy. Resistance to this compound is frequently associated with cross-resistance to other drugs, largely due to the overexpression of broad-spectrum drug efflux pumps like ABCG2.

A this compound-resistant non-small cell lung cancer (NSCLC) cell line, NCI-H460/TPT10, which was developed by continuous exposure to this compound, demonstrated significant cross-resistance to several other anticancer drugs. frontiersin.orgnih.gov This resistance profile is detailed below:

SN-38: The NCI-H460/TPT10 cell line showed high levels of cross-resistance to SN-38. nih.gov This is expected, as SN-38 is the active metabolite of Irinotecan (B1672180), another camptothecin analog that, like this compound, inhibits topoisomerase I. nih.gov Both this compound and SN-38 are known substrates for the ABCG2 transporter. frontiersin.org

Mitoxantrone: Significant cross-resistance to mitoxantrone, a topoisomerase II inhibitor, was also observed. nih.gov Mitoxantrone is structurally unrelated to this compound but is also a well-known substrate for ABCG2. nih.govfrontiersin.org

Doxorubicin: The resistant cells also displayed moderate cross-resistance to doxorubicin, another topoisomerase II inhibitor. nih.gov Doxorubicin is a substrate for both ABCG2 and another transporter, ABCB1 (P-glycoprotein). frontiersin.orgmdpi.com

The primary mechanism underlying this broad cross-resistance in the NCI-H460/TPT10 model was the significant overexpression of the ABCG2 transporter. frontiersin.orgnih.gov This demonstrates that a single resistance mechanism, induced by one drug, can confer resistance to a variety of other agents that are substrates of the same efflux pump.

Conversely, this compound has shown clinical activity in patients with ovarian cancer who are resistant to both platinum-based drugs (like cisplatin) and paclitaxel (B517696). nih.gov This indicates a lack of cross-resistance between these agents and this compound in some clinical settings, which allows this compound to be used as a second-line therapy for these patients. nih.govmdpi.com

Strategies to Overcome Topotecan Hydrochloride Resistance

Pharmacological Modulation of Efflux Pumps

A primary strategy to combat Topotecan (B1662842) Hydrochloride resistance involves the direct inhibition of the efflux pumps responsible for its cellular extrusion. By blocking these transporters, the intracellular concentration of this compound Hydrochloride can be increased, thereby restoring its cytotoxic effects.

Reversal of ABCG2-Mediated Resistance (e.g., Novel Antagonists)

The overexpression of ABCG2 is a well-established mechanism of resistance to this compound. e-century.usdovepress.com Consequently, the development of potent and specific ABCG2 inhibitors is a major focus of research. Several novel antagonists have shown promise in reversing ABCG2-mediated resistance.

For instance, researchers have identified a new class of piperazine-substituted pyrazolo iiarjournals.orgiiarjournals.orgpyrimidine compounds that act as specific ABCG2 antagonists. In preclinical studies, three such compounds, CID44640177, CID1434724, and CID46245505, were shown to restore chemosensitivity to this compound in drug-resistant ovarian cancer cells at nanomolar concentrations. aacrjournals.org When combined with this compound, these inhibitors led to significant tumor reduction in vivo, with CID1434724 demonstrating the most substantial effect, causing a tumor reduction of over 60%. aacrjournals.org

Another approach has been the modification of existing ABCB1 modulators. Starting from the Tariquidar scaffold, minimal structural changes have yielded compounds with a drastic shift in selectivity towards ABCG2 inhibition. acs.orgdrugbank.com For example, a quinoline-2-carboxamido derivative (compound 6) exhibited a high potency for ABCG2 inhibition (IC50: 60 nM) and was able to completely reverse ABCG2-mediated this compound resistance at concentrations above 100 nM in MCF-7/Topo breast cancer cells. acs.org

Several tyrosine kinase inhibitors (TKIs) have also been found to inhibit ABCG2 function. For example, quizartinib (B1680412) has been shown to reverse ABCG2-mediated multidrug resistance by antagonizing its drug efflux function and increasing the intracellular accumulation of substrate drugs. oncotarget.com In vivo, quizartinib significantly enhanced the antitumor effect of this compound in ABCG2-overexpressing xenografts. oncotarget.com Similarly, imatinib (B729) has been reported to potently reverse ABCG2-mediated resistance to this compound by inhibiting the transporter's efflux function. mdpi.com

Table 1: Examples of Novel ABCG2 Antagonists for Reversing this compound Resistance

| Compound/Antagonist | Class/Origin | Key Research Finding | Reference |

|---|---|---|---|

| CID1434724 | Piperazine-substituted pyrazolo iiarjournals.orgiiarjournals.orgpyrimidine | Caused over 60% tumor reduction in vivo when combined with this compound in a chemoresistant ovarian cancer model. | aacrjournals.org |

| Compound 6 | Tariquidar analogue | Completely reverted ABCG2-mediated this compound resistance at concentrations >100 nM in MCF-7/Topo cells (IC50: 60 nM). | acs.org |

| Quizartinib | Tyrosine Kinase Inhibitor | At 30 mg/kg, strongly enhanced the effect of this compound (3 mg/kg) in ABCG2-overexpressing xenografts. | oncotarget.com |

| Imatinib | Tyrosine Kinase Inhibitor | Potently reverses ABCG2-mediated resistance to this compound by inhibiting its efflux function. | mdpi.com |

| Elacridar (B1662867) (GF120918) | P-gp and BCRP inhibitor | Increased oral bioavailability of this compound significantly by inhibiting intestinal BCRP. | ascopubs.org |

Inhibition of P-gp Activity